Isopropyl-(S)-pyrrolidin-3-yl-amine
Description
Contextualizing Isopropyl-(S)-pyrrolidin-3-yl-amine within the Pyrrolidine (B122466) Scaffold in Medicinal Chemistry
The pyrrolidine ring is a five-membered saturated heterocycle containing one nitrogen atom. wikipedia.orgfrontiersin.org This structural motif is considered a "privileged scaffold" in medicinal chemistry, meaning it is a core structure frequently found in biologically active compounds and approved drugs. frontiersin.orgnih.gov The prevalence of the pyrrolidine nucleus in pharmaceuticals is due to several advantageous properties. Saturated ring systems like pyrrolidine provide a three-dimensional structure, which allows for a more comprehensive exploration of the pharmacophore space compared to flat, aromatic systems. nih.govresearchgate.netnih.gov This non-planarity can lead to improved binding affinity and selectivity for biological targets. researchgate.netnih.gov
The pyrrolidine scaffold is a versatile framework for designing and developing novel biologically active compounds. frontiersin.orgresearchgate.net It is the core structure in numerous natural alkaloids, such as nicotine and hygrine, and is present in a wide array of synthetic drugs. wikipedia.orgfrontiersin.org The amino acids proline and hydroxyproline are themselves derivatives of pyrrolidine. wikipedia.org The utility of this scaffold is so significant that it ranks first among the top five most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov
This compound is a specific example of a functionalized pyrrolidine. Its structure consists of:
The Pyrrolidine Ring: Providing the foundational three-dimensional framework.
An Amine Group at Position 3: This functional group serves as a key point for further chemical modification and is often crucial for interacting with biological targets through hydrogen bonding or ionic interactions.
An Isopropyl Group: Attached to the amine, this alkyl group adds steric bulk and lipophilicity, which can influence the molecule's binding properties and pharmacokinetic profile.
By incorporating these features onto the proven pyrrolidine scaffold, this compound represents a strategic starting point or intermediate for synthesizing novel chemical entities with potential therapeutic applications across various disease areas, including anticancer, anti-inflammatory, and central nervous system disorders. frontiersin.orgnih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₆N₂ |
| Molar Mass | 128.22 g/mol |
| Appearance | Data not widely available; likely a liquid |
| Chirality | (S)-configuration |
| Core Scaffold | Pyrrolidine |
| Key Functional Groups | Secondary Amine, Isopropyl Group |
Significance of Chirality and the (S)-Configuration in Amine-Pyrrolidine Systems
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development. researchfloor.orglifechemicals.com The two mirror-image forms of a chiral molecule are called enantiomers. While they share the same chemical formula and connectivity, their different three-dimensional arrangements can lead to dramatically different interactions with biological systems, which are themselves chiral. researchfloor.org Biological targets like enzymes and receptors are composed of chiral building blocks (L-amino acids), creating specific chiral environments for drug binding. researchfloor.orgmdpi.com
Consequently, the enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. researchfloor.orgnih.gov One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even cause adverse effects. mdpi.comnih.gov The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was teratogenic, is a classic example that underscored the critical importance of stereochemistry in pharmacology. researchfloor.org In recognition of this, regulatory bodies like the FDA established guidelines emphasizing the need to characterize the absolute stereochemistry of chiral drugs early in their development. nih.govrsc.org
In amine-pyrrolidine systems, the carbon atoms of the pyrrolidine ring can serve as stereogenic centers. nih.gov The presence of a substituent at the 3-position, as in this compound, creates such a chiral center. The designation "(S)" refers to the specific spatial orientation of the isopropylamino group according to the Cahn-Ingold-Prelog priority rules.
The significance of this (S)-configuration is profound:
Target Selectivity: The precise three-dimensional arrangement of the amine and isopropyl groups determines how the molecule fits into the binding site of a target protein. A different configuration, the (R)-enantiomer, would present these groups in a mirrored orientation, which could lead to a weaker or entirely different interaction. researchgate.netnih.gov
Binding Affinity: The spatial orientation dictated by the (S)-configuration can optimize interactions (e.g., hydrogen bonds, van der Waals forces) with the chiral receptor, leading to higher binding affinity and potency compared to its (R)-counterpart. nih.gov
Pharmacokinetic Profile: Chirality can also influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as the enzymes responsible for metabolism are stereoselective.
Therefore, the synthesis and use of a single, defined enantiomer like this compound, rather than a racemic mixture (a 1:1 mixture of both enantiomers), is a crucial strategy in modern drug discovery to create more selective, potent, and safer therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-N-propan-2-ylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6(2)9-7-3-4-8-5-7/h6-9H,3-5H2,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOPYXYKWKCPLR-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N[C@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693579 | |
| Record name | (3S)-N-(Propan-2-yl)pyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854140-09-3, 1061682-29-8 | |
| Record name | (3S)-N-(1-Methylethyl)-3-pyrrolidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=854140-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-N-(Propan-2-yl)pyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Isopropyl S Pyrrolidin 3 Yl Amine
Enantioselective and Diastereoselective Synthetic Pathways
The creation of the single (S)-enantiomer of isopropyl-pyrrolidin-3-yl-amine relies on synthetic routes that can selectively form the desired stereocenter at the C-3 position of the pyrrolidine (B122466) ring. The two primary approaches to achieve this are chiral pool synthesis and asymmetric catalysis.
Chiral Pool Synthesis from (S)-Pyrrolidine Precursors
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For the synthesis of (S)-pyrrolidine derivatives, compounds like L-aspartic acid and L-proline derivatives are common choices. researchgate.netnih.gov
One established route begins with L-aspartic acid. Through a series of reactions including N-formylation, acylation, esterification, reduction, and cyclization, L-aspartic acid can be converted into (S)-1-benzylpyrrolidin-3-amine. researchgate.net A subsequent debenzylation step yields the key intermediate, (S)-3-aminopyrrolidine. researchgate.net The final step to obtain the target molecule involves the selective N-isopropylation of the 3-amino group. This can be achieved via reductive amination with acetone (B3395972) and a reducing agent like sodium triacetoxyborohydride (B8407120).
Another common chiral starting material is trans-4-hydroxy-L-proline. google.com A synthetic sequence starting from this precursor typically involves decarboxylation, protection of the ring nitrogen (e.g., as a Boc-carbamate), activation of the hydroxyl group (e.g., sulfonyl-ation), and subsequent nucleophilic substitution with an azide (B81097) anion (e.g., using sodium azide). google.com This SN2 reaction proceeds with an inversion of configuration, yielding a precursor with the correct (S)-stereochemistry at the C-3 position. Reduction of the azide group to a primary amine, followed by deprotection and isopropylation, completes the synthesis.
A summary of a potential synthesis starting from L-aspartic acid is presented below:
| Step | Reactants/Reagents | Product | Key Transformation |
| 1 | L-Aspartic Acid, Formic Acid, Acetic Anhydride | N-Formyl-L-aspartic anhydride | Formation of anhydride |
| 2 | N-Formyl-L-aspartic anhydride, Benzylamine | Intermediate Amide | Acylation |
| 3 | Intermediate Amide, Sulfuric Acid, Ethanol | Diethyl Ester | Esterification |
| 4 | Diethyl Ester, Potassium Borohydride (KBH4) | (S)-1-benzylpyrrolidin-3-amine | Reductive Cyclization |
| 5 | (S)-1-benzylpyrrolidin-3-amine, H2, Pd/C | (S)-3-aminopyrrolidine | Debenzylation |
| 6 | (S)-3-aminopyrrolidine, Acetone, NaBH(OAc)3 | Isopropyl-(S)-pyrrolidin-3-yl-amine | Reductive Amination |
Asymmetric Catalysis in Pyrrolidine Amine Formation
Asymmetric catalysis has emerged as a powerful tool for constructing chiral molecules, avoiding the limitations of starting material availability inherent to chiral pool synthesis. mdpi.comnih.gov These methods introduce chirality through the use of a chiral catalyst during a key bond-forming step.
For the synthesis of substituted pyrrolidines, several catalytic strategies are applicable:
Asymmetric Hydrogenation: The asymmetric hydrogenation of a suitable pyrroline (B1223166) precursor using a chiral transition-metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands) can establish the stereocenter.
1,3-Dipolar Cycloadditions: The enantioselective [3+2] cycloaddition between an azomethine ylide and an alkene, catalyzed by a chiral metal complex (e.g., Copper or Silver), can construct the pyrrolidine ring with high stereocontrol, potentially creating multiple stereocenters simultaneously. acs.org
C-H Functionalization: Directing group-assisted, transition-metal-catalyzed (e.g., Palladium) enantioselective C-H activation and amination of a pre-existing pyrrolidine ring can introduce the amino group at the C-3 position with high enantioselectivity. nih.gov
While these methods are potent, their application to the direct synthesis of this compound would require the design of specific precursors that can undergo the key catalytic transformation to install the C-3 amine (or a precursor) with the correct stereochemistry, followed by the introduction of the isopropyl group if not already present.
Functionalization Strategies for the Pyrrolidine and Isopropyl Amine Moieties
Functionalization of a pre-synthesized (S)-3-aminopyrrolidine core is the most direct approach to this compound. The primary transformations involve modifications at the two nitrogen atoms.
Functionalization of the 3-Amino Group: The introduction of the isopropyl group onto the primary amine at the C-3 position is a key functionalization step. Common methods include:
Reductive Amination: This is a highly efficient and widely used method. It involves reacting (S)-3-aminopyrrolidine (or its N-protected form) with acetone in the presence of a reducing agent. The reaction first forms an intermediate imine, which is then reduced in situ to the secondary isopropyl amine. A variety of reducing agents can be used, with sodium triacetoxyborohydride being a mild and effective choice.
Direct Alkylation: Reaction of the primary amine with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, in the presence of a base can also form the desired product. However, this method risks over-alkylation, leading to the formation of a tertiary amine, and may require careful control of reaction conditions.
Functionalization of the Pyrrolidine Ring Nitrogen: The secondary amine within the pyrrolidine ring is also a site for functionalization. This is often necessary for directing reactions or for installing protecting groups during the synthesis.
N-Protection: Protecting the ring nitrogen is a common strategy to prevent unwanted side reactions during the synthesis. The tert-butoxycarbonyl (Boc) group is frequently used due to its stability under many reaction conditions and its straightforward removal with acid. google.com Other protecting groups like benzyl (B1604629) (Bn) or carbobenzyloxy (Cbz) are also employed.
N-Arylation/N-Alkylation: The ring nitrogen can be functionalized to introduce various aryl or alkyl substituents, which is a key step in the synthesis of many pharmaceutical compounds. rsc.orgacs.org
Development of Efficient and Scalable Laboratory Syntheses
For a compound to be useful, its synthesis must be efficient and scalable. This involves optimizing reaction conditions, minimizing the number of steps, and using cost-effective and readily available materials.
The synthesis of (S)-3-aminopyrrolidine dihydrochloride, a direct precursor to the target molecule, has been optimized for efficiency. One reported method starting from L-aspartic acid achieved a total yield of 62.8%. researchgate.net The key reductive cyclization step was optimized to reach a yield of 71.6% by carefully controlling the stoichiometry of the reagents (KBH4:H2SO4:substrate) and the reaction temperature and time. researchgate.net
Another scalable approach starts from trans-4-hydroxy-L-proline. A four-step synthesis involving decarboxylation, N-Boc protection, sulfonylation, azide substitution, and a final reduction/deprotection sequence has been developed. google.com This method is advantageous as it uses inexpensive starting materials and involves mild reaction conditions and simple work-up procedures, making it suitable for larger-scale production. google.com
| Parameter | Chiral Pool Synthesis | Asymmetric Catalysis |
| Chirality Source | Natural chiral molecule (e.g., L-aspartic acid, L-proline) | Chiral catalyst |
| Advantages | Readily available, inexpensive starting materials; well-established procedures. | High stereoselectivity; broader substrate scope; not limited by natural precursor availability. |
| Disadvantages | Limited to the chirality of the starting pool; may require more steps. | Catalyst can be expensive; may require extensive optimization. |
| Scalability | Often highly scalable due to low-cost materials. researchgate.netgoogle.com | Can be challenging to scale up due to catalyst cost and sensitivity. |
Pharmacological and Biological Activity Profiling of Isopropyl S Pyrrolidin 3 Yl Amine and Its Research Analogues
Investigation of Receptor and Enzyme Modulatory Activities
The unique structural features of the pyrrolidine (B122466) ring, combined with various substitutions, confer a diverse pharmacological profile to this class of compounds, enabling interaction with a range of biological macromolecules.
Histamine (B1213489) Receptor Antagonism/Agonism Research
The pyrrolidine moiety is a recognized scaffold in the design of ligands for histamine receptors, particularly the H3 receptor, which is predominantly expressed in the central nervous system and modulates the release of histamine and other neurotransmitters. youtube.com Research into conformationally constrained analogues of histamine has led to the development of potent and selective H3 receptor ligands.
One notable example is immepyr, a pyrrolidine analogue of histamine, which has been identified as a potent and highly selective H3 receptor agonist. nih.govacs.org Specifically, the (+) enantiomer of a resolved pyrrolidine derivative, (+/-)-4a, demonstrated a significantly greater separation of H3 and H1 activities in vivo compared to the standard H3 agonist (R)-alpha-methylhistamine. nih.gov This highlights the potential of the pyrrolidine scaffold to yield compounds with high selectivity for the H3 receptor. While direct studies on Isopropyl-(S)-pyrrolidin-3-yl-amine are not extensively documented in publicly available research, the established activity of its pyrrolidine analogues suggests that this compound class warrants investigation for its potential to modulate histamine H3 receptor activity.
Further research has explored various substituted pyrrolidines as high-affinity histamine H3 receptor antagonists. lookchem.com These studies emphasize the importance of the stereochemistry of the pyrrolidine ring and the nature of the substituents in determining the binding affinity for the H3 receptor.
Dopamine (B1211576) D3 Receptor and μ-Opioid Receptor Ligand Studies
Dopamine D3 Receptor:
The dopamine D3 receptor is a key target in the central nervous system for the treatment of various neurological and psychiatric disorders. plos.orgnih.gov The pyrrolidine scaffold has been utilized in the design of D3 receptor ligands. Studies on a series of 3-(3-hydroxyphenyl)pyrrolidine analogues have shown that incorporating N-alkyl groups can probe the length and bulk tolerance of the secondary binding pocket of the D3 receptor, thereby influencing affinity and selectivity. nih.gov The chirality of the pyrrolidine ring is also a critical factor in determining the binding preference at the orthosteric site of the receptor. nih.gov
μ-Opioid Receptor:
The μ-opioid receptor is the primary target for opioid analgesics. acs.org The discovery of ligands with specific binding affinities for this receptor is a major goal in pain management research. The stereochemical configuration of a ligand is crucial for its binding affinity to the μ-opioid receptor. nih.gov For instance, in a library of 1,5-enediols, the (S,S,S,R)-configuration was found to exhibit a high binding affinity. nih.gov
Although direct studies on the interaction of this compound with the μ-opioid receptor are not prevalent in the literature, the general principles of opioid receptor binding suggest that the stereochemistry of the pyrrolidine ring and the nature of the N-substituent would be key determinants of its potential activity at this receptor. Research on biased agonists at the μ-opioid receptor highlights that subtle differences in ligand-receptor interactions, often dictated by stereochemistry, can lead to distinct signaling profiles. acs.org
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism Research
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in pain perception and is a target for the development of novel analgesics. Research has identified potent TRPV1 antagonists containing a pyrrolidine moiety. While specific data on this compound is not available, a structurally related compound, (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide, has been reported as a potent and brain-penetrant TRPV1 antagonist. This suggests that the isopropylphenyl and pyrrolidine motifs can be key pharmacophoric elements for TRPV1 antagonism.
Histone Lysine (B10760008) Demethylase (KDM) Inhibition Studies
Histone lysine demethylases (KDMs) are enzymes that play a critical role in epigenetic regulation and have emerged as important therapeutic targets, particularly in oncology. acs.orgnih.gov Several KDM inhibitors have been developed, with some containing pyridine (B92270) and other heterocyclic cores that chelate the active site iron. nih.gov
Research has led to the discovery of pyrido[3,4-d]pyrimidin-4(3H)-one derivatives as potent inhibitors of the KDM4 and KDM5 subfamilies. acs.org While direct inhibitory data for this compound on KDMs is not available, the presence of a basic nitrogen atom and a small alkyl group are features that can be found in fragments of known KDM inhibitors. The potential for this compound and its analogues to interact with the active site of these enzymes remains an area for future investigation.
Enzymatic Inhibition Profiles
Beyond KDM inhibition, the structural motifs present in this compound and its analogues have been explored for their inhibitory activity against other enzyme families. For instance, a series of 5-substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines demonstrated potent and selective inhibition of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK5. nih.gov The presence of an isopropylamino group was a feature of these active compounds. This finding suggests that the isopropyl-amino-pyrrolidine scaffold could be a starting point for the design of inhibitors for other kinases or enzymes.
Exploration of Therapeutic Potential in Preclinical Models
While specific preclinical data for this compound is not detailed in the available literature, the pharmacological activities of its analogues in various assays provide insights into its potential therapeutic applications.
The potent and selective H3 receptor agonism observed with pyrrolidine analogues like immepyr suggests a potential role in conditions where modulation of the histaminergic system is beneficial. nih.gov Similarly, the activity of related compounds at the dopamine D3 receptor points towards possible applications in neurological and psychiatric disorders. nih.gov
The CDK inhibition by analogues containing an isopropylamino group suggests a potential for this class of compounds in oncology. nih.gov The in vitro anti-proliferative activity and induction of apoptosis in cancer cell lines by these analogues warrant further investigation in preclinical cancer models.
It is important to note that these are potential therapeutic areas based on the activity of structurally related compounds. Rigorous preclinical studies on this compound itself would be necessary to validate these hypotheses.
Anti-inflammatory and Analgesic Applications
The pyrrolidine ring is a key structural feature in various compounds investigated for anti-inflammatory and pain-management properties. nih.gov Derivatives are often designed to interact with biological targets involved in the inflammatory cascade. Synthetic compounds containing azo moieties fused with pyrrolidine-2,5-dione derivatives have been noted for their biological functions, including anti-inflammatory activity. nih.gov
Pyrrolidines and their derivatives are essential structural units in many pharmacologically important compounds and have been explored for their potential as anti-inflammatory and analgesic agents. frontiersin.orgnih.gov The versatility of the pyrrolidine scaffold allows for the synthesis of molecules that can target various pathways associated with inflammation and pain. frontiersin.org
Anticonvulsant Activity Research
A significant body of research has focused on the anticonvulsant properties of pyrrolidine derivatives, particularly those based on the pyrrolidine-2,5-dione (succinimide) core, which is present in the established antiepileptic drug ethosuximide. These analogues have been evaluated in various preclinical models of epilepsy, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz psychomotor seizure tests.
One study detailed the synthesis of new hybrid compounds combining a 3-methylthiophene (B123197) ring with the pyrrolidine-2,5-dione core. Several of these derivatives demonstrated significant anticonvulsant activity. For instance, one compound provided 50% protection in the scPTZ test at a 100 mg/kg dose and significantly prolonged the latency to the first seizure. nih.gov Another area of investigation involves N-Mannich bases derived from pyrrolidine-2,5-dione. In a pilocarpine-induced seizure model, certain derivatives significantly extended the seizure latency time, with one compound showing a 95% prolongation at a 100 mg/kg dose. nih.gov
The following table summarizes the anticonvulsant activity of selected pyrrolidine-2,5-dione research analogues in standard preclinical models.
| Compound Type | Test Model | Dose (mg/kg) | Activity Noted | Reference |
|---|---|---|---|---|
| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione Derivative | scPTZ | 100 | Protected 50% of tested animals; prolonged seizure latency by 228%. | nih.gov |
| N-Mannich Base of Pyrrolidine-2,5-dione | Pilocarpine-induced seizures | 100 | Prolonged seizure latency time by 95%. | nih.gov |
| N-Mannich Base of 3-Methylpyrrolidine-2,5-dione | MEST (Electroconvulsive Threshold) | 30 | Increased electroconvulsive threshold by 114%. | nih.gov |
Cardioprotective and Hepatoprotective Studies
The therapeutic potential of pyrrolidine derivatives extends to organ protection, with specific analogues showing promise in cardioprotective and hepatoprotective contexts.
Cardioprotective Research: Studies have explored pyrrolidine compounds for their ability to mitigate cardiac injury, particularly after ischemic events. One line of research investigated derivatives of amide N-methyl-2-(pyrrolidin-1-yl)cyclohexyl-1-amine, which are analogues of an opioid receptor agonist. One such derivative, opicor, when administered before reperfusion, was found to reduce the infarct size and improve heart contractility in a rat model. nih.gov Another compound, pyrrolidine dithiocarbamate (B8719985) (PDTC), has been shown to protect the heart following coronary microembolization. nih.gov Treatment with PDTC reduced cardiocyte apoptosis, decreased the myocardial infarct size by 28%, and significantly improved left ventricular function in rats with heart failure. nih.gov Furthermore, the pyrrolidine scaffold is being explored for developing lipid-lowering therapies, a key strategy in managing cardiovascular disease. researchgate.net
Hepatoprotective Research: Pyrrolidine derivatives have also been assessed for their ability to protect the liver from injury. PDTC has demonstrated a significant protective effect against liver damage induced by intestinal ischemia-reperfusion. nih.gov Its administration improved the histological signs of liver injury and was linked to the inhibition of the nuclear factor-kappa B (NF-κB) pathway. nih.gov In a different study, betulonic acid amides incorporating a pyrrolidine nitroxide moiety were found to possess hepatoprotective activity. nih.govresearchgate.net
Antibacterial and Antiviral Investigations
The pyrrolidine scaffold is a common feature in the development of new antimicrobial agents, driven by the need to combat rising antibiotic resistance. tandfonline.comtandfonline.com
Antibacterial Activity: Research has demonstrated that various classes of pyrrolidine derivatives possess potent antibacterial properties against both Gram-positive and Gram-negative bacteria. tandfonline.com Thiazole-based pyrrolidine derivatives have been synthesized and evaluated, with some compounds showing selective activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus. biointerfaceresearch.com Other studies on pyrrolidine-2,5-dione derivatives fused to a dibenzobarrelene backbone showed moderate activity against a panel of bacteria, including Vibrio cholerae. nih.govresearchgate.net Patented research has highlighted substituted pyrrolidine derivatives linked to a quinoline (B57606) core that exhibit strong antibacterial action, with low Minimum Inhibitory Concentration (MIC) values against strains like E. coli. tandfonline.com
The table below presents the antibacterial activity of representative pyrrolidine analogues.
| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Azo-pyrrolidine-2,5-dione Derivative | Staphylococcus aureus | 16-64 | nih.govresearchgate.net |
| Azo-pyrrolidine-2,5-dione Derivative | Vibrio cholerae | 16-64 | nih.govresearchgate.net |
| Quinolone-pyrrolidine Derivative | E. coli NIHJ | 0.003 - 0.006 | tandfonline.com |
| 4-F-phenyl Thiazole-pyrrolidine Derivative | Staphylococcus aureus | Inhibition zone of 30.53 mm at 400 µg | biointerfaceresearch.com |
Antiviral Investigations: The pyrrolidine ring is a key component of several antiviral drugs, particularly those targeting the hepatitis C virus (HCV). mdpi.com Many of these drugs, such as Asunaprevir, are designed as inhibitors of the HCV serine protease NS3. mdpi.com Beyond HCV, research into novel pyrrolopyrimidine derivatives has shown significant antiviral activity against viruses causing gastroenteritis, such as Rotavirus and Coxsackievirus B4. nih.gov
Elucidation of Molecular Mechanisms of Action and Target Engagement
Understanding the molecular targets of pyrrolidine analogues is crucial for their development as therapeutic agents. Research has identified several mechanisms of action across different pharmacological activities.
Anticonvulsant Mechanisms: For pyrrolidine-2,5-dione derivatives, a primary proposed mechanism is the blockade of voltage-gated sodium and/or calcium ion channels, which reduces neuronal excitability. nih.gov
Cardioprotective and Hepatoprotective Mechanisms: The cardioprotective effects of the opioid analogue opicor are linked to the activation of opioid receptors. nih.gov For pyrrolidine dithiocarbamate (PDTC), its protective effects in both the heart and liver are attributed to the inhibition of the pro-inflammatory NF-κB signaling pathway, which in turn reduces apoptosis and the expression of adhesion molecules. nih.govnih.gov
Antiviral Mechanisms: The antiviral action of pyrrolidine-containing HCV drugs is well-defined, involving the targeted inhibition of viral enzymes essential for replication, such as the NS3 serine protease. mdpi.com For the pyrrolopyrimidine derivatives active against gastroenteritis viruses, molecular docking studies suggest they act by inhibiting viral polymerase enzymes, thereby halting viral replication. nih.gov
Other Target Engagement: Broader studies have identified other targets for pyrrolidine derivatives. Certain analogues act as antagonists of the CXCR4 chemokine receptor, which is implicated in HIV infection and cancer metastasis. frontiersin.org Others have been shown to interact with the Akt signaling pathway or inhibit enzymes like histone deacetylase 2 (HDAC2), highlighting the diverse target engagement potential of this chemical scaffold. tandfonline.com
Structure Activity Relationship Sar Studies of Isopropyl S Pyrrolidin 3 Yl Amine Derivatives
Stereochemical Influence of the (S)-Pyrrolidin-3-yl-amine Moiety on Biological Outcomes
The stereochemistry of the pyrrolidine (B122466) ring, particularly at the C3 position, is a critical determinant of biological activity. The non-planar, puckered nature of the pyrrolidine ring allows substituents to adopt distinct spatial orientations, which in turn governs the molecule's interaction with biological targets. nih.gov The (S)-configuration of the 3-amino group in Isopropyl-(S)-pyrrolidin-3-yl-amine dictates a specific three-dimensional arrangement of the isopropylamino group, which can be crucial for binding to chiral protein pockets.
The importance of stereochemistry is a well-established principle in drug action, affecting not only target binding but also metabolism and distribution. beilstein-journals.org For pyrrolidine derivatives, the spatial orientation of substituents can lead to significantly different biological profiles due to varied binding modes with enantioselective proteins. nih.gov For instance, in a series of pyrrolidine-based inhibitors, the cis-configuration of substituents at positions 3 and 4 was found to be preferable over the trans orientation for optimal activity. nih.gov
While direct SAR data for this compound is not extensively published, studies on analogous 3-aminopyrrolidine (B1265635) derivatives highlight the pivotal role of the stereocenter. For example, in the development of CC chemokine receptor 2 (CCR2) antagonists, novel 3-aminopyrrolidine derivatives were synthesized and evaluated, demonstrating that specific stereoisomers possessed significantly higher potency. nih.gov The chirality at the C3 position, in conjunction with other structural features, was instrumental in achieving high-affinity binding to the receptor.
The influence of stereochemistry extends to the conformational stability of the pyrrolidine ring itself. The presence and orientation of substituents can affect the ring's pucker, which can be a key factor in pre-organizing the molecule for optimal interaction with a target. beilstein-journals.org
Systematic Structural Modifications for Potency and Selectivity Optimization
Systematic structural modifications of the this compound scaffold, particularly alterations to the N-substituent and the pyrrolidine ring itself, are key strategies for optimizing potency and selectivity.
Modifications of the N-Substituent:
The nature of the substituent on the 3-amino group significantly impacts biological activity. In a study of N-acylethanolamine acid amidase (NAAA) inhibitors based on a pyrrolidine amide core, modifications to the terminal phenyl group of the linker attached to the pyrrolidine nitrogen demonstrated that small, lipophilic substituents were preferable for optimal potency. nih.gov While this study did not specifically examine an isopropyl group, it underscores the sensitivity of the target to the size and lipophilicity of this part of the molecule.
In the context of GlyT1 inhibitors, the transformation of a sulfonamide moiety attached to the pyrrolidine nitrogen into amides, carbamides, or tertiary amines resulted in inactive compounds, highlighting the critical role of this functional group in target interaction. nih.gov
Modifications of the Pyrrolidine Ring:
Substitution on the pyrrolidine ring itself can fine-tune the pharmacological profile. For example, in the aforementioned NAAA inhibitors, substitution at the 2-position of a terminal phenyl ring with methyl or chloro groups significantly reduced inhibitory potency, whereas fluorine substitution was well-tolerated. nih.gov This suggests that steric bulk and electronic properties at this position are critical.
In another example, a series of (S)-pyrrolidines were developed as CXCR4 chemokine receptor antagonists. The study revealed that a methyl group at a specific position on an attached pyridin-2-yl ring resulted in excellent binding affinity. nih.gov
The following table summarizes the impact of structural modifications on the activity of various pyrrolidine derivatives, providing insights that can be extrapolated to this compound analogs.
| Parent Scaffold | Modification | Target | Effect on Activity | Reference |
| Pyrrolidine Amide | Substitution at position 2 of terminal phenyl with -Me or -Cl | NAAA | Significantly reduced potency | nih.gov |
| Pyrrolidine Amide | Substitution at position 2 of terminal phenyl with -F | NAAA | Similar activity to unsubstituted | nih.gov |
| Pyrrolidine Amide | Substitution at position 3 or 4 of terminal phenyl with -F or -Me | NAAA | Comparable potent inhibitors | nih.gov |
| Pyrrolidine Sulfonamide | Replacement of benzoyl group with various aryl substituents | GlyT1 | Provided new potent analogues | nih.gov |
| (S)-Pyrrolidine | R¹ = 3-CH₃ on pyridin-2-yl ring | CXCR4 | Excellent binding affinity | nih.gov |
Pharmacophore Modeling and Ligand-Based Drug Design Approaches
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups required for biological activity. For pyrrolidine-based compounds, pharmacophore models can help elucidate the key features responsible for their interaction with specific targets.
A study on pyrrolidine derivatives as neuraminidase inhibitors utilized pharmacophore modeling to develop potent inhibitors. nih.gov The generated models identified the crucial steric and electronic features of the pyrrolidine scaffold and its substituents that are necessary for binding to the enzyme's active site.
Similarly, in the design of thieno[2,3-d]pyrimidine (B153573) derivatives as PI3K inhibitors, a pharmacophore-based approach was employed, maintaining the common structural features of known potent inhibitors. nih.gov This strategy allows for the rational design of new compounds with improved properties.
For this compound derivatives, a pharmacophore model would likely include:
A basic nitrogen atom from the pyrrolidine ring.
A hydrogen bond donor from the 3-amino group.
A hydrophobic feature corresponding to the isopropyl group.
A specific stereochemical arrangement defined by the (S)-configuration at C3.
Ligand-based drug design often involves creating a 3D-QSAR (Quantitative Structure-Activity Relationship) model. For a series of pyrrolidine derivatives targeting neuraminidase, both CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) yielded statistically significant models, indicating a strong correlation between the 3D properties of the molecules and their inhibitory activity. nih.gov Such models can be used to predict the activity of novel, unsynthesized derivatives of this compound.
Computational Chemistry and in Silico Modeling of Isopropyl S Pyrrolidin 3 Yl Amine Interactions
Molecular Docking and Binding Affinity Predictions with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.orgnih.gov In drug discovery, this involves docking a ligand, such as Isopropyl-(S)-pyrrolidin-3-yl-amine, into the binding site of a target protein. The primary goal is to predict the binding mode and affinity, which is often expressed as a docking score. A lower (more negative) score typically indicates a more favorable binding interaction.
The process begins with the three-dimensional structures of both the ligand and the target protein, which are often obtained from crystallographic databases (PDB). Docking algorithms then explore various possible conformations of the ligand within the protein's binding site, calculating the binding energy for each pose. These calculations consider forces like hydrogen bonds, electrostatic interactions, and van der Waals forces. semanticscholar.org
For pyrrolidine (B122466) derivatives, docking studies have been instrumental in identifying potential inhibitors for a range of biological targets. For instance, studies on pyrrolidin-2-one derivatives have successfully predicted their binding affinity to acetylcholinesterase (AChE), a key target in Alzheimer's disease. researchgate.net Similarly, docking simulations have been used to investigate pyrrolidine derivatives as inhibitors of myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein often overexpressed in cancer. nih.gov While specific docking studies on this compound are not widely published, the methodology would be directly applicable to screen it against various receptors, such as G-protein coupled receptors or ion channels, where aminopyrrolidine scaffolds are known to be active.
Table 1: Example of Molecular Docking Data for a Pyrrolidine Derivative
| Target Protein | PDB ID | Ligand | Docking Score (kcal/mol) | Key Interacting Residues |
| Acetylcholinesterase (AChE) | 4EY7 | Donepezil (Reference) | -17.257 | Trp286, Tyr341, Phe338 |
| Acetylcholinesterase (AChE) | 4EY7 | Pyrrolidin-2-one Derivative 14a | -18.590 | Tyr124, Trp286, Tyr341 |
| Mcl-1 | 5F5O | Pyrrolidine Derivative A | -9.2 | Arg263, Met250, Val253 |
| MDM2 | 4LWU | Spiro-pyrrolidine Compound | -8.8 | Leu54, Gly58, Val93 |
This table is illustrative and compiled from data on various pyrrolidine derivatives to demonstrate the type of information generated from molecular docking studies. researchgate.netscispace.com
Conformational Analysis and Dynamic Simulations of the Pyrrolidine Scaffold
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. The pyrrolidine ring, a five-membered saturated heterocycle, is not planar and exists in various puckered conformations, a phenomenon known as "pseudorotation". nih.gov The specific conformation adopted can be influenced by the nature and stereochemistry of its substituents, which in turn dictates how the molecule fits into a receptor's binding pocket. nih.govfrontiersin.org
Conformational analysis of the this compound scaffold would involve computational methods to identify low-energy conformations. Molecular Dynamics (MD) simulations provide a more advanced understanding by simulating the atomic movements of the molecule over time. researchgate.net By placing the molecule in a simulated physiological environment (e.g., a water box with ions), MD simulations can reveal how the pyrrolidine ring and its isopropyl and amine substituents move, flex, and interact with their surroundings. semanticscholar.org
These simulations can confirm the stability of a ligand-protein complex predicted by docking. researchgate.netscispace.com For example, a 100-nanosecond MD simulation can show whether a docked ligand remains stably bound within the active site or if it dissociates. researchgate.netscispace.com Parameters such as the root-mean-square deviation (RMSD) of the atoms are monitored to assess the stability of the complex. This dynamic view is crucial for validating docking results and understanding the nuanced interactions that govern molecular recognition. semanticscholar.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. imist.ma The fundamental principle is that variations in the structural or physicochemical properties of compounds within a series lead to changes in their biological activities. nih.gov
To build a QSAR model, a dataset of compounds with known activities (e.g., IC50 values) is required. nih.gov For each compound, a set of "descriptors" is calculated. These can be 2D descriptors (e.g., molecular weight, polar surface area) or 3D descriptors derived from the molecule's conformation, such as those used in Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). semanticscholar.orgnih.gov Statistical methods are then used to generate an equation that predicts activity based on these descriptors.
QSAR studies on pyrrolidine analogs have been successfully used to predict their affinity for targets like dipeptidyl peptidase IV (DPP-IV). nih.gov Such models help identify the key structural features that enhance or diminish activity. For example, a QSAR model might reveal that a specific electrostatic field or steric bulk at a particular position on the pyrrolidine ring is crucial for high affinity. nih.govscispace.com While a specific QSAR model for this compound would require a series of related analogs and their activity data, the technique is invaluable for guiding the synthesis of more potent compounds by predicting the activity of new, unsynthesized molecules. scispace.com
Table 2: Example of Statistical Parameters for a 3D-QSAR Model
| Model Type | q² (Cross-validated R²) | R² (Non-cross-validated R²) | Predicted R² (External Set) | Key Contributing Fields |
| CoMFA | 0.689 | 0.999 | 0.986 | Steric, Electrostatic |
| CoMSIA | 0.614 | 0.923 | 0.815 | Steric, Electrostatic, Hydrophobic, H-bond Donor |
| HQSAR | 0.603 | 0.662 | 0.743 | Atom Fragments, Connections |
This table represents typical statistical validation data for QSAR models, based on published studies on pyrrolidine derivatives. High q², R², and Predicted R² values indicate a robust and predictive model. nih.gov
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties in Research
A significant reason for the failure of drug candidates in clinical trials is poor ADME properties. researchgate.netresearchgate.net In silico methods are now routinely used in early-stage research to predict a compound's ADME profile, helping to prioritize candidates with better drug-like characteristics. nih.govmdpi.com
For this compound, various computational models can predict key ADME-related parameters. These predictions are often based on the compound's structure and physicochemical properties.
Absorption: Parameters like lipophilicity (logP), aqueous solubility (logS), and polar surface area (PSA) are calculated to predict oral absorption. Rules like Lipinski's Rule of Five are often applied as an initial filter for drug-likeness. nih.gov
Distribution: Predictions can estimate whether a compound is likely to bind to plasma proteins or cross the blood-brain barrier (BBB), which is critical for CNS-acting drugs. mdpi.com
Metabolism: In silico tools can predict the sites on a molecule most likely to be metabolized by cytochrome P450 enzymes. This helps in identifying potential metabolic liabilities.
These predictive models are built using large datasets of experimental results and employ techniques ranging from simple property calculations to complex machine learning algorithms. researchgate.net Early assessment of the ADME profile of this compound and its analogs can guide chemical modifications to improve pharmacokinetic behavior. mdpi.com
Table 3: Example of In Silico ADME Predictions for a Research Compound
| Property | Predicted Value | Optimal Range | Assessment |
| Molecular Weight | 128.22 | < 500 Da | Good |
| logP (Lipophilicity) | 0.85 | -0.4 to +5.6 | Good |
| Aqueous Solubility (logS) | -1.5 | > -4 | Good |
| Polar Surface Area (TPSA) | 38.3 Ų | < 140 Ų | Good |
| Lipinski's Rule Violations | 0 | ≤ 1 | Drug-like |
| Blood-Brain Barrier (BBB) Permeation | Predicted: Yes | - | CNS-active potential |
This table is a hypothetical representation of ADME properties for a small molecule like this compound, based on typical computational model outputs.
Preclinical Research and Translational Implications
In Vitro Cellular Assays and Functional Characterization
No specific in vitro cellular assay data or functional characterization studies for Isopropyl-(S)-pyrrolidin-3-yl-amine were identified in the public domain. While research on various pyrrolidine (B122466) derivatives has explored activities such as analgesic and anti-inflammatory effects through the inhibition of COX-1 and COX-2 enzymes, or as acetylcholinesterase inhibitors, no such data is available for this specific compound.
In Vivo Efficacy Assessment in Relevant Animal Models
There is no publicly available information on in vivo efficacy studies of this compound in any relevant animal models. Studies on other novel pyrrolidine derivatives have been conducted in laboratory animals to assess potential analgesic and anti-inflammatory activities, but these findings are not directly applicable to this compound.
Pharmacokinetic and Pharmacodynamic (PK/PD) Correlation Studies
Detailed pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not available in the reviewed literature. Consequently, no PK/PD correlation studies have been reported.
Safety Pharmacology and Early Toxicology in Research Settings
No dedicated safety pharmacology or early toxicology studies for this compound have been published. General guidelines for safety pharmacology studies for human pharmaceuticals are established by regulatory bodies to identify any undesirable pharmacodynamic properties of a new substance. However, the application of these principles to this compound has not been documented in accessible sources.
Advanced Analytical Methodologies for Isopropyl S Pyrrolidin 3 Yl Amine Research
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for the separation of Isopropyl-(S)-pyrrolidin-3-yl-amine from its enantiomer and other potential impurities, as well as for its quantification.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
The determination of enantiomeric purity is a critical aspect of the quality control of this compound. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, enabling the separation and quantification of the (S)-enantiomer from its (R)-counterpart. registech.comchromatographyonline.com The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the resolution of chiral amines. mdpi.comnih.gov
For amines that lack a strong chromophore, pre-column derivatization with a UV-active agent can be employed to enhance detection. nih.govresearchgate.net For instance, a method developed for the closely related piperidin-3-amine (B1201142) involved derivatization with para-toluenesulfonyl chloride to introduce a chromophore, allowing for UV detection at 228 nm. nih.govresearchgate.net A similar strategy could be applied to this compound.
Table 1: Illustrative Chiral HPLC Method Parameters for a Related Chiral Amine
| Parameter | Condition |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% Diethylamine in Ethanol |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 228 nm (after derivatization) |
| Resolution (Rs) | > 4.0 |
This data is based on a method developed for piperidin-3-amine and serves as a representative example. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound. In GC, the compound is vaporized and separated from other components based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the molecule, allowing for its definitive identification. researchgate.net
For quantitative analysis, a calibration curve can be constructed using standards of known concentration. nih.gov Derivatization techniques can also be employed in GC-MS to improve the chromatographic properties and volatility of amines. nih.gov The fragmentation of aliphatic amines in MS is characterized by alpha-cleavage, where the bond between the carbon atom adjacent to the nitrogen and another carbon atom is broken. libretexts.orglibretexts.org For this compound, this would lead to characteristic fragments that can be monitored for selective identification and quantification.
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are fundamental for elucidating the precise chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. hyphadiscovery.comrsc.org
¹H NMR: Provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the protons on the pyrrolidine (B122466) ring, the isopropyl group, and the amine group.
¹³C NMR: Provides information about the different types of carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyrrolidine ring and the isopropyl group would be characteristic. mdpi.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrrolidine-C2 | ~2.9-3.1 (m) | ~50-52 |
| Pyrrolidine-C3 | ~3.2-3.4 (m) | ~55-57 |
| Pyrrolidine-C4 | ~1.8-2.0 (m) | ~28-30 |
| Pyrrolidine-C5 | ~2.8-3.0 (m) | ~46-48 |
| Isopropyl-CH | ~2.7-2.9 (septet) | ~48-50 |
| Isopropyl-CH₃ | ~1.0-1.2 (d) | ~22-24 |
| NH | Variable | - |
| NH₂ | Variable | - |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound with a high degree of confidence. embopress.org This is crucial for confirming the molecular formula of the compound. The fragmentation pattern observed in HRMS can further corroborate the structure determined by NMR. frontiersin.org The characteristic alpha-cleavage of amines would be readily observable, providing further structural confirmation. miamioh.eduyoutube.com
Development and Validation of Analytical Methods in Research
The development and validation of analytical methods for this compound are essential to ensure that the methods are reliable, accurate, and precise for their intended purpose. pensoft.netsemanticscholar.org Method validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). nih.gov
Key validation parameters include:
Specificity: The ability of the method to exclusively assess the analyte in the presence of other components, such as its enantiomer or impurities. registech.com
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. pensoft.net
A comprehensive validation study ensures that the analytical methods used for this compound provide data that is trustworthy and suitable for its application in a research setting.
Future Perspectives and Emerging Research Avenues for Isopropyl S Pyrrolidin 3 Yl Amine
Design and Synthesis of Next-Generation Analogues
The future of Isopropyl-(S)-pyrrolidin-3-yl-amine in drug discovery is intrinsically linked to the design and synthesis of novel analogues with enhanced potency, selectivity, and favorable pharmacokinetic profiles. A key strategy in this endeavor is the functionalization of the pyrrolidine (B122466) ring. researchgate.net Modifications at the N1, 3rd, and 5th positions of the pyrrolidine core have been shown to be particularly fruitful for optimizing biological activity and enhancing target-specific interactions. tandfonline.com For instance, the introduction of various substituents can modulate the compound's lipophilicity, polarity, and ability to form hydrogen bonds, thereby influencing its interaction with biological targets.
Stereochemistry plays a pivotal role in the biological activity of pyrrolidine derivatives. researchgate.netnih.gov The (S)-configuration of this compound is a crucial determinant of its biological profile. Future synthetic efforts will likely focus on the stereoselective synthesis of analogues, exploring different stereoisomers to understand their structure-activity relationships (SAR) and identify the most active and selective compounds. nih.gov Asymmetric cycloaddition reactions are a powerful tool for generating enantiomerically pure pyrrolidine fragments with diverse three-dimensional shapes. nih.gov
Furthermore, the creation of spirocyclic systems, where the pyrrolidine ring is fused to another ring system, is an emerging area of interest. nih.gov This approach can lead to compounds with novel three-dimensional structures and potentially improved pharmacological properties. The synthesis of such complex molecules often requires innovative synthetic methodologies, including multicomponent reactions and catalytic asymmetric transformations. mdpi.com
Exploration of Novel Therapeutic Indications and Undiscovered Biological Pathways
The pyrrolidine scaffold is present in a wide array of biologically active molecules, demonstrating a broad spectrum of therapeutic potential. tandfonline.comnih.gov While the specific therapeutic applications of this compound are not extensively documented, its structural motifs suggest potential for activity in several areas. Pyrrolidine derivatives have shown promise as anticancer, antiviral, antidiabetic, anti-inflammatory, and central nervous system (CNS) active agents. tandfonline.comnih.govnih.gov
Future research will likely involve screening this compound and its newly synthesized analogues against a diverse range of biological targets to uncover novel therapeutic indications. For example, pyrrolidine-based compounds have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes and as antagonists of the CXCR4 receptor for cancer therapy. nih.govsigmaaldrich.cn The exploration of such established targets, as well as the pursuit of entirely new ones, will be a key focus.
A significant frontier in this research is the elucidation of undiscovered biological pathways through which these compounds may exert their effects. This can be achieved through a combination of high-throughput screening, chemical proteomics, and systems biology approaches. By identifying the specific molecular targets and signaling pathways modulated by this compound analogues, researchers can gain a deeper understanding of their mechanism of action and potentially uncover novel therapeutic strategies for a variety of diseases.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development, and the design of novel pyrrolidine-based compounds is no exception. nih.govnih.govresearchgate.net These computational tools can significantly accelerate the design-make-test-analyze cycle, reducing the time and cost associated with bringing a new drug to market. mdpi.combpasjournals.com
In the context of this compound, AI and ML algorithms can be employed for several key tasks. Virtual screening of large compound libraries can identify novel pyrrolidine derivatives with a high probability of binding to a specific biological target. nih.gov Generative models can design entirely new molecules with desired properties, such as enhanced potency or improved metabolic stability. researchgate.net
Collaborative Research Initiatives in Pyrrolidine-Based Drug Discovery
The complexity of modern drug discovery necessitates a collaborative approach, bringing together expertise from various disciplines. nih.gov Future progress in the development of this compound and its analogues will be significantly enhanced by collaborative research initiatives. These collaborations can take various forms, including partnerships between academic institutions, pharmaceutical companies, and contract research organizations (CROs).
Academic labs often excel in the discovery of novel biological targets and the development of innovative synthetic methodologies. mdpi.com Pharmaceutical companies, on the other hand, have the resources and expertise for preclinical and clinical development. nih.gov By working together, these entities can bridge the gap between basic research and the development of new medicines.
Furthermore, open innovation models and data-sharing initiatives can accelerate progress in the field. The establishment of consortia and public-private partnerships focused on pyrrolidine-based drug discovery could pool resources, share knowledge, and tackle challenges that are too large for any single organization to address alone. Such collaborative efforts will be crucial for unlocking the full therapeutic potential of this compound and its derivatives for the benefit of patients worldwide.
Q & A
Q. What methodologies validate the compound’s role in chiral catalysis or asymmetric synthesis?
- Methodological Answer : Test catalytic efficiency in benchmark reactions (e.g., aldol condensation). Measure enantioselectivity via chiral GC or HPLC. Kinetic studies (Eyring plots) compare activation energies between enantiomers. Spectroscopic titration (e.g., CD spectroscopy) monitors substrate-catalyst interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
